molecular formula C14H26N2O2S B2928096 1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea CAS No. 2034263-69-7

1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea

Cat. No.: B2928096
CAS No.: 2034263-69-7
M. Wt: 286.43
InChI Key: NHXZKKDCFBZNDL-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexyl group attached to a urea moiety, with an oxan-4-ylsulfanyl group linked via an ethyl chain. Its distinct chemical structure makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea typically involves the reaction of cyclohexyl isocyanate with 2-(oxan-4-ylsulfanyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxan-4-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the urea moiety or the oxan-4-ylsulfanyl group.

    Substitution: The ethyl chain or the cyclohexyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified urea derivatives or reduced sulfur-containing groups.

    Substitution: New compounds with different functional groups replacing the original ones.

Scientific Research Applications

1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-3-(2-ethylphenyl)urea: Similar structure but with an ethylphenyl group instead of the oxan-4-ylsulfanyl group.

    1-cyclohexyl-3-(o-tolyl)urea: Contains an o-tolyl group in place of the oxan-4-ylsulfanyl group.

    1-cyclohexyl-3-(3,4-dichlorophenyl)-1-ethylurea: Features a dichlorophenyl group and an ethyl group.

Uniqueness

1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea is unique due to the presence of the oxan-4-ylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2S/c17-14(16-12-4-2-1-3-5-12)15-8-11-19-13-6-9-18-10-7-13/h12-13H,1-11H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXZKKDCFBZNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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